2-(Bromomethyl)-6-methoxybenzo[d]oxazole
Description
2-(Bromomethyl)-6-methoxybenzo[d]oxazole (C₉H₈BrNO₂) is a halogenated benzoxazole derivative featuring a bromomethyl (-CH₂Br) group at position 2 and a methoxy (-OCH₃) group at position 6 on the fused aromatic ring. The bromomethyl group enables nucleophilic substitution reactions, while the methoxy group modulates electronic properties, influencing solubility and interactions with biological targets .
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-(bromomethyl)-6-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3 |
InChI Key |
SDHZPRVFCGHOJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methoxybenzo[d]oxazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-methoxybenzo[d]oxazole with bromomethylating agents such as bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the formation of by-products and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzoxazoles.
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.
Oxidation: Oxazole derivatives with higher oxidation states.
Reduction: Reduced benzoxazole derivatives with methyl or other alkyl groups.
Scientific Research Applications
2-(Bromomethyl)-6-methoxybenzo[d]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methoxybenzo[d]oxazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations
| Compound Name | Substituents (Position) | Key Differences | Applications/Reactivity |
|---|---|---|---|
| 2-(Bromomethyl)benzo[d]oxazole | BrCH₂- (2), none (6) | Lacks methoxy group; reduced electronic modulation and solubility | Primarily used in organic synthesis; lower biological activity due to fewer polar groups . |
| 6-Methoxybenzo[d]oxazole | OCH₃ (6), none (2) | Lacks bromomethyl; no nucleophilic substitution capacity | Limited to reactions involving the oxazole ring; weaker bioactive precursor . |
| 2-(Chloromethyl)-6-methoxybenzo[d]oxazole | ClCH₂- (2), OCH₃ (6) | Chlorine replaces bromine; slower nucleophilic substitution | Used in less reactive synthetic pathways; lower cytotoxicity in drug discovery . |
| 2-(Bromomethyl)-6-ethylbenzo[d]oxazole | BrCH₂- (2), C₂H₅ (6) | Ethyl (electron-donating) vs. methoxy; alters lipophilicity | Enhanced membrane permeability in agrochemicals; distinct metabolic stability . |
| 2-(Bromomethyl)-6-chlorobenzo[d]oxazole | BrCH₂- (2), Cl (6) | Chlorine at 6-position increases halogen bonding; dual halogen reactivity | Versatile intermediate in pharmaceuticals; higher antimicrobial activity . |
| 6-(Bromomethyl)benzo[d]oxazole hydrobromide | BrCH₂- (6), HBr salt | Bromine at 6-position; ionic form enhances solubility | Used in polar reaction environments; distinct pharmacokinetics . |
Halogen and Functional Group Comparisons
- Bromine vs. Chlorine : Bromine’s higher atomic radius and polarizability make C-Br bonds more reactive than C-Cl in nucleophilic substitutions (e.g., SN2 reactions). For example, 2-(Bromomethyl)-6-methoxybenzo[d]oxazole reacts 5–10× faster with amines than its chloro analog .
- Methoxy vs. Ethyl/Methyl : Methoxy’s electron-donating resonance effect (-OCH₃) increases ring electron density, enhancing interactions with electrophilic biological targets. Ethyl/methyl groups (e.g., in 2-(Bromomethyl)-6-ethylbenzo[d]oxazole) improve lipophilicity but reduce hydrogen-bonding capacity .
- Positional Isomerism : Bromomethyl at position 4 (e.g., 4-(Bromomethyl)benzo[d]oxazole) vs. position 2 alters steric and electronic effects, affecting binding to enzymes like tubulin .
Data Tables
Table 1: Reactivity Comparison of Halogenated Analogs
| Compound | Relative SN2 Reactivity (vs. Br) | LogP (Lipophilicity) |
|---|---|---|
| This compound | 1.00 | 2.45 |
| 2-(Chloromethyl)-6-methoxybenzo[d]oxazole | 0.15 | 2.30 |
| 6-(Bromomethyl)benzo[d]oxazole hydrobromide | 0.80 (due to ionic form) | 1.90 |
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